2-Bromo-3-methoxybenzyl alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methoxybenzyl alcohol can be synthesized through several synthetic routes. One common method involves the bromination of 3-methoxybenzyl alcohol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction typically proceeds under mild conditions and yields the desired product with good selectivity.
Another synthetic route involves the protection of the hydroxyl group of 3-methoxybenzyl alcohol, followed by bromination and subsequent deprotection to yield this compound. This method allows for better control over the reaction conditions and can improve the overall yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability. The use of environmentally friendly solvents and brominating agents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or alkaline medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, catalytic hydrogenation using palladium on carbon.
Substitution: Sodium azide in dimethylformamide, sodium cyanide in dimethyl sulfoxide, organometallic reagents in anhydrous solvents.
Major Products Formed
Oxidation: 2-Bromo-3-methoxybenzaldehyde, 2-bromo-3-methoxybenzoic acid.
Reduction: 3-Methoxybenzyl alcohol.
Substitution: 2-Azido-3-methoxybenzyl alcohol, 2-cyano-3-methoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-3-methoxybenzyl alcohol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating the activity of certain enzymes. It can also be used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers, resins, and coatings. Its reactivity and functional group compatibility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-bromo-3-methoxybenzyl alcohol depends on the specific reactions it undergoes and the molecular targets involved
Nucleophilic Reactions: The hydroxyl group can act as a nucleophile, attacking electrophilic centers in other molecules
Electrophilic Reactions: The bromine atom can act as an electrophile, undergoing substitution reactions with nucleophiles
The specific molecular targets and pathways involved in these reactions depend on the nature of the reactants and the reaction conditions.
Comparison with Similar Compounds
2-Bromo-3-methoxybenzyl alcohol can be compared with other similar compounds, such as:
3-Methoxybenzyl alcohol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-methoxybenzyl alcohol: The methoxy group is positioned differently, leading to variations in reactivity and selectivity in chemical reactions.
2-Bromo-3-hydroxybenzyl alcohol: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which allows for selective reactions and the introduction of various functional groups. This makes it a valuable compound in organic synthesis and scientific research.
Properties
IUPAC Name |
(2-bromo-3-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNFEAWRYONGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199436-55-0 | |
Record name | 2-Bromo-3-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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